1,3-dimethyl-1H-1,2,4-triazol-5-amine
Overview
Description
“1,3-dimethyl-1H-1,2,4-triazol-5-amine” is a compound with the CAS Number: 51108-32-8 and a molecular weight of 112.13 . It is a solid at room temperature . The 1,2,4-triazole nucleus is an important pharmacophore that interacts with biological receptors due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .
Synthesis Analysis
The synthesis of 1,2,4-triazole compounds has attracted much attention due to their broad biological activities . The synthesis methods of triazole compounds from various nitrogen sources have been summarized in the past 20 years .
Molecular Structure Analysis
The 1,2,4-triazole ring acts as isosteres of amide, ester, and carboxylic acid . It may be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom . 1,2,4-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) .
Chemical Reactions Analysis
Triazoles are the most stable compounds and are difficult to cleave . They have been used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .
Scientific Research Applications
Green Synthesis and Antimicrobial Agents
A study by Beyzaei et al. (2019) demonstrated an efficient procedure for synthesizing 1,2,4-triazole derivatives, including 1,3-dimethyl-1H-1,2,4-triazol-5-amine. This one-pot reaction involved thiourea, dimethyl sulfate, and various hydrazides, emphasizing principles of green chemistry. The products showed promising antibacterial and antifungal properties, with some showing antioxidant activities. This synthesis approach adheres to green chemistry principles and provides a pathway for potential antimicrobial agents (Beyzaei et al., 2019).
Synthesis and Structure Elucidation
Selby and Lepone (1984) explored the synthesis and structure of triazole derivatives, contributing to the understanding of 1,3-dimethyl-1H-1,2,4-triazol-5-amine's structural properties. Their research involved reactions with methyl hydrazine and crystallographic analysis, helping to elucidate the compound's molecular structure (Selby & Lepone, 1984).
Metal- and Oxidant-Free Synthesis
Guo et al. (2021) described a metal- and oxidant-free synthesis of 1H-1,2,4-triazol-3-amines. This approach involves a three-component desulfurization and deamination condensation, providing a series of structurally diverse triazol-3-amines under environmentally friendly conditions. This research is significant for organic and medicinal chemistry, highlighting the potential for 1,3-dimethyl-1H-1,2,4-triazol-5-amine in various applications (Guo et al., 2021).
Schiff Bases Formation
Wajda-Hermanowicz et al. (2015) conducted studies on the formation of stable hemiaminals and Schiff bases in reactions involving 1,3-dimethyl-1H-1,2,4-triazol-5-amine. Their research provided insights into the effect of reaction conditions, such as temperature and solvent polarity, on product yield. This study contributes to the understanding of the compound's reactivity and potential applications in various chemical syntheses (Wajda-Hermanowicz et al., 2015).
Future Directions
Given the importance of the triazole scaffold, its synthesis has attracted much attention . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .
properties
IUPAC Name |
2,5-dimethyl-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-3-6-4(5)8(2)7-3/h1-2H3,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSJKEGYOGBWTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308670 | |
Record name | 1,3-dimethyl-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H-1,2,4-triazol-5-amine | |
CAS RN |
51108-32-8 | |
Record name | 51108-32-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-dimethyl-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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